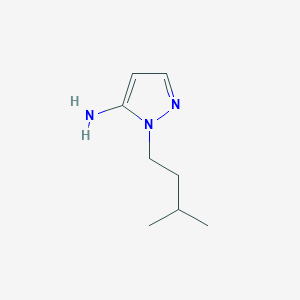

1-(3-methylbutyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives in Academic Research

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical research. researchgate.netnih.gov Its utility stems from its aromatic character and versatile reactivity, making it a foundational component in numerous synthetic and functional materials. rsc.orgresearchgate.net

Historical Context and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry began in 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". wikipedia.orgijraset.com This was followed by the first synthesis of the parent pyrazole compound from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann in 1898. ijraset.com A classic and foundational method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.comnih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. wikipedia.orgorientjchem.org Over the decades, synthetic methodologies have evolved significantly, moving from these classical condensation reactions to modern, highly efficient techniques such as multicomponent reactions and 1,3-dipolar cycloadditions, expanding the accessible chemical space of pyrazole derivatives. nih.gov

Fundamental Role of the Pyrazole Scaffold in Heterocyclic Compound Synthesis

The pyrazole ring is a vital building block in the synthesis of more complex heterocyclic systems. numberanalytics.comresearchgate.net Its importance is rooted in its structural stability and the ability of its core to undergo a variety of chemical transformations, including electrophilic substitution, cyclization, and condensation reactions. nih.govnumberanalytics.com This reactivity allows chemists to use pyrazoles as synthons for constructing a wide range of derivatives, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Consequently, the pyrazole scaffold is frequently employed in the development of compounds for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.netmdpi.com

Overview of 5-Aminopyrazole Subclass Relevance in Chemical Science

Within the broad family of pyrazoles, the 5-aminopyrazole subclass is distinguished by the presence of an amino group at the C5 position of the ring. researchgate.net These compounds are not merely derivatives but are highly valuable intermediates in their own right. beilstein-journals.org 5-Aminopyrazoles are polyfunctional molecules, possessing three distinct nucleophilic sites: the amino group at C5, the nitrogen at the N1 position, and the carbon at the C4 position. nih.govmdpi.com This multi-faceted reactivity makes them exceptionally useful precursors for the synthesis of a variety of fused pyrazoloazines. nih.gov Their ability to act as versatile building blocks has cemented their role in constructing diverse molecular architectures, particularly in medicinal chemistry for the development of bioactive compounds. researchgate.netmdpi.comscirp.org

Structural Characteristics of 1-(3-methylbutyl)-1H-pyrazol-5-amine within the Pyrazole Family

The specific structure of 1-(3-methylbutyl)-1H-pyrazol-5-amine defines its chemical identity and potential behavior in synthetic and applied contexts. Its features are a direct result of the interplay between the core pyrazole ring, the amine substituent, and the alkyl chain at the N1 position.

Precise Chemical Nomenclature and Representation

The systematic name for the compound is 1-(3-methylbutyl)-1H-pyrazol-5-amine. The "1H-pyrazole" indicates the location of the saturating hydrogen on a nitrogen atom in the parent heterocycle before substitution. The "1-(3-methylbutyl)" specifies that a 3-methylbutyl group (commonly known as an isopentyl or isoamyl group) is attached to the first nitrogen atom of the pyrazole ring. The "-5-amine" suffix denotes an amino (-NH2) group substituted at the fifth position of the ring.

Table 1: Chemical Identity of 1-(3-methylbutyl)-1H-pyrazol-5-amine

| Identifier | Value |

| IUPAC Name | 1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Molecular Formula | C8H15N3 |

| Canonical SMILES | CC(C)CCN1C=CC(=N1)N |

| InChI Key | Based on similar structures, a unique key would be generated. |

| Molecular Weight | 153.23 g/mol |

Impact of the 3-Methylbutyl Substituent at the N1 Position on Molecular Design and Reactivity

Steric Hindrance: The size and branching of the 3-methylbutyl group can sterically hinder reactions at adjacent positions on the pyrazole ring. This steric effect is a critical factor in controlling the regioselectivity of further synthetic transformations. lookchem.comacs.org When synthesizing N-substituted pyrazoles, alkylating agents are often directed to the less sterically hindered nitrogen, making the choice of substituent crucial for the desired isomeric outcome. acs.org

Electronic Effects: As an alkyl group, the 3-methylbutyl substituent is electron-donating. This can modulate the electron density of the pyrazole ring, potentially influencing the reactivity of the ring towards electrophilic substitution. nih.gov

Hydrogen Bonding: The substitution at the N1 position removes the pyrrole-like NH proton. This eliminates the ability of that nitrogen to act as a hydrogen bond donor, which can fundamentally alter how the molecule interacts with other molecules or biological targets. nih.gov

Lipophilicity: The nonpolar alkyl chain increases the molecule's lipophilicity (oil/fat solubility). This property is a key consideration in medicinal chemistry and materials science, as it affects solubility, membrane permeability, and interactions with nonpolar environments.

Tautomeric Considerations within the 1H-Pyrazol-5-amine Framework

Tautomerism is a fundamental concept in the study of pyrazole chemistry, significantly impacting the structure, stability, and reactivity of these compounds. nih.gov For 1-substituted-5-aminopyrazoles like 1-(3-methylbutyl)-1H-pyrazol-5-amine, the primary tautomeric equilibrium to consider is the amino-imino tautomerism. mdpi.comencyclopedia.pub This involves the migration of a proton from the exocyclic amino group to the pyrazole ring nitrogen at position 2.

The two principal tautomeric forms for this compound are the amine form and the imine form.

Amine Tautomer: 1-(3-methylbutyl)-1H-pyrazol-5-amine. In this form, the exocyclic group is an amino (-NH₂) group, and the pyrazole ring retains its aromatic character.

Imino Tautomer: 1-(3-methylbutyl)-2,5-dihydro-1H-pyrazol-5-imine. This form features an exocyclic imino (=NH) group, with the proton having shifted to the N2 position of the pyrazole ring, which disrupts the aromaticity of the heterocycle.

The equilibrium between these forms is influenced by several factors, including the nature of the substituent at the N1 position, the solvent, temperature, and the physical state (solid or solution). nih.govfu-berlin.detandfonline.com

Table 1: Potential Tautomeric Forms of 1-(3-methylbutyl)-1H-pyrazol-5-amine

| Tautomeric Form | Systematic Name | Structural Features |

| Amine Form | 1-(3-methylbutyl)-1H-pyrazol-5-amine | Aromatic pyrazole ring; Exocyclic amino (-NH₂) group. |

| Imino Form | 1-(3-methylbutyl)-2,5-dihydro-1H-pyrazol-5-imine | Non-aromatic dihydropyrazole ring; Exocyclic imino (=NH) group. |

Detailed Research Findings

While specific experimental studies on 1-(3-methylbutyl)-1H-pyrazol-5-amine are not extensively documented in the literature, the tautomeric behavior can be inferred from comprehensive studies on analogous 3(5)-aminopyrazoles and N-substituted pyrazoles. encyclopedia.pubnih.gov

Substituent Effects: The substituent at the N1 position plays a crucial role in determining the predominant tautomer. The 3-methylbutyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. Electron-donating groups on the pyrazole ring are known to influence the acidity and basicity of the nitrogen atoms. mdpi.com For 1-substituted pyrazol-5-amines, the amine tautomer is generally the more stable and predominant form, a finding supported by numerous experimental and theoretical studies on similar compounds. encyclopedia.pubnih.gov The stability of the aromatic system in the amine form is a significant driving force for this preference.

Solvent Influence: The polarity and hydrogen-bonding capability of the solvent can shift the tautomeric equilibrium. mdpi.comtandfonline.com

In non-polar solvents (e.g., chloroform, benzene), the amine form is typically favored. nih.govtandfonline.com Intermolecular hydrogen bonding between pyrazole molecules may also occur.

In polar, protic solvents (e.g., water, methanol) or highly polar aprotic solvents (e.g., DMSO), the situation can be more complex. nih.govtandfonline.com While the amine form is often still dominant, the proportion of the imino tautomer might increase due to stabilization through hydrogen bonds with the solvent. tandfonline.com NMR spectroscopy is a primary tool for investigating these equilibria in solution. nih.govfu-berlin.de

Analytical Characterization: The identification of tautomers in solution and the solid state relies heavily on spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This is one of the most powerful methods for studying tautomerism in solution. nih.gov By comparing the chemical shifts of the compound with "fixed" derivatives (where tautomerism is blocked by methylation of the exocyclic nitrogen or other means), the predominant tautomer can be identified. nih.gov For instance, the chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the tautomeric form. nih.govmdpi.com

X-ray Crystallography: In the solid state, X-ray analysis provides an unambiguous determination of the molecular structure, confirming which tautomer is present in the crystal lattice. nih.govnih.gov For most substituted aminopyrazoles, the amine tautomer is the one observed in the solid state. nih.gov

Table 2: Summary of Factors Influencing Amino-Imino Tautomerism

| Factor | Influence on Equilibrium | Expected Outcome for 1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Aromaticity | The aromatic amine form is generally more stable than the non-aromatic imine form. | Strongly favors the Amine tautomer. |

| N1-Substituent | Electron-donating groups like alkyls stabilize the aromatic ring. | The 3-methylbutyl group supports the stability of the Amine tautomer. |

| Solvent Polarity | Increasing solvent polarity can stabilize the more polar imino form, but the amine form often remains dominant. | The Amine tautomer is expected to predominate in both polar and non-polar solvents, though the equilibrium might slightly shift. tandfonline.com |

| Physical State | Crystal packing forces in the solid state select for the most stable tautomer. | The Amine tautomer is the most likely form in the solid state. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKPIZYSPYTOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543865 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-21-8 | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylbutyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methylbutyl 1h Pyrazol 5 Amine

Established Synthetic Routes to 1H-Pyrazol-5-amines

The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry. The synthesis of 5-aminopyrazoles, in particular, relies on several robust methods that form the N-N bond and the five-membered ring.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govmdpi.com For the synthesis of 5-aminopyrazoles, β-ketonitriles are the most common 1,3-difunctional starting materials.

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent dehydration and tautomerization yield the aromatic 5-aminopyrazole ring. A key substrate in this synthesis is 3-aminocrotononitrile (B73559), which reacts with hydrazine to form 3-methyl-1H-pyrazol-5-amine. orgsyn.org Similarly, cyanoacetone can be used as the 1,3-dielectrophilic partner.

The regioselectivity of the cyclization can be an issue when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of regioisomers. nih.govnih.gov The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., pH). nih.gov For instance, in reactions with unsymmetrical β-diketones, the more nucleophilic nitrogen of the substituted hydrazine typically attacks the more electrophilic carbonyl group. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Hydrazine Component | 1,3-Difunctional Component | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | β-Ketonitrile (e.g., 3-Aminocrotononitrile) | Reflux in alcohol (e.g., ethanol) | 5-Aminopyrazole | orgsyn.orgnih.gov |

| Phenylhydrazine | Ethyl Acetoacetate | Acidic or neutral, heating | Pyrazolone (B3327878) | researchgate.net |

| Substituted Hydrazines | 1,3-Diketones | Acidic catalysis, heating | Substituted Pyrazole (potential regioisomers) | nih.govmdpi.com |

| Hydrazine Derivatives | α,β-Unsaturated Ketones (Chalcones) | Various catalysts (e.g., I2, Cu(OTf)2) | Substituted Pyrazole | nih.govacs.org |

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, offers another powerful route to the pyrazole core. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or a suitably substituted alkene. beilstein-journals.orgrsc.orgorganic-chemistry.org

Nitrile imines, often generated in situ from hydrazonoyl halides by treatment with a base, react with alkynes in a [3+2] cycloaddition to form pyrazoles. rsc.orgorganic-chemistry.org The regioselectivity of this reaction is a key consideration and is governed by the electronic properties of both the dipole and the dipolarophile. Another common approach uses diazo compounds, generated from sources like N-tosylhydrazones, which react with alkynes or alkyne surrogates to yield pyrazoles. organic-chemistry.orgacs.org This method is highly versatile and allows for the synthesis of polysubstituted pyrazoles with good control over the substitution pattern. nih.gov

For the synthesis of 5-aminopyrazoles via this route, a dipolarophile containing a nitrogen functionality, such as an ynamine or an enamine, would be required, although this is less common than the cyclocondensation approach.

Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecules like pyrazoles in a single synthetic operation. rsc.orgnih.gov These reactions combine three or more starting materials in one pot, minimizing waste and simplifying purification procedures. beilstein-journals.org

A common MCR for synthesizing 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative. rsc.org The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic alkene. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and aromatization to afford the final pyrazole product. Various catalysts, including simple organic bases like piperidine (B6355638) or green catalysts like taurine (B1682933) in water, have been employed to facilitate these transformations. rsc.orgnih.gov This strategy allows for significant structural diversity in the final products by simply varying the starting components. beilstein-journals.orgnih.gov

Specific Strategies for Introducing the 3-Methylbutyl Moiety at the Pyrazole N1 Position

To synthesize the target compound, 1-(3-methylbutyl)-1H-pyrazol-5-amine, the isoamyl group must be attached to the N1 position of the pyrazole ring. This can be achieved either by alkylating a pre-formed pyrazole ring or by using a substituted hydrazine in the initial ring-forming reaction.

The direct alkylation of a pre-formed 1H-pyrazol-5-amine presents a significant challenge: regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated, and controlling the site of alkylation is crucial. nih.gov Alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate. mdpi.com

The most common method involves the reaction of the pyrazole with an alkylating agent, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane, in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMSO or DMF. figshare.comresearchgate.net The regiochemical outcome is influenced by several factors:

Steric Hindrance: The bulkier substituent on the pyrazole ring often directs the incoming alkyl group to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For a 3-substituted-1H-pyrazol-5-amine, the N1 position is generally less hindered, favoring the formation of the desired 1,3-disubstituted product.

Reaction Conditions: The choice of base, solvent, and temperature can influence the N1/N2 ratio.

Protecting Groups: The amino group at the C5 position may require protection to prevent N-alkylation at that site, although its lower nucleophilicity compared to the ring nitrogens often makes this unnecessary.

Alternative N-alkylation methods include the Mitsunobu reaction and acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org Recently, enzymatic approaches have been developed that offer exceptional regioselectivity (>99%) for pyrazole alkylation, representing a significant advancement in controlling the reaction's outcome. nih.gov

Table 2: N-Alkylation Methods and Regioselectivity

| Method | Alkylating Agent | Typical Conditions | Key Feature/Challenge | Reference |

|---|---|---|---|---|

| Classical SN2 | Alkyl Halides (e.g., 1-bromo-3-methylbutane) | Base (K₂CO₃, NaH) in DMSO or DMF | Often yields mixtures of N1/N2 regioisomers. | mdpi.comfigshare.comresearchgate.net |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted acid (e.g., CSA) in DCE | Provides an alternative to basic conditions; sterics control regioselectivity. | mdpi.comsemanticscholar.org |

| Enzymatic | Haloalkanes | Engineered methyltransferase enzymes | Unprecedented regioselectivity (>99%) and regiodivergence. | nih.gov |

| Michael Addition | Activated Alkenes | Catalyst-free or base-catalyzed | High regioselectivity for N1-alkylation in specific cases. | acs.orgsemanticscholar.org |

An alternative and often more regioselective strategy is to incorporate the 3-methylbutyl group before the formation of the pyrazole ring. nih.gov This is achieved by using (3-methylbutyl)hydrazine (B2808768) as the starting material in a cyclocondensation reaction.

Reacting (3-methylbutyl)hydrazine with a suitable β-ketonitrile, such as 3-aminocrotononitrile or cyanoacetone, directly yields the desired 1-(3-methylbutyl)-1H-pyrazol-5-amine derivative. orgsyn.orgbeilstein-journals.org This approach circumvents the problem of N1/N2 regioselectivity that plagues post-cyclization alkylation. The cyclization generally proceeds with high regioselectivity, as the initial condensation occurs between the more nucleophilic, unsubstituted nitrogen of the (3-methylbutyl)hydrazine and the carbonyl group of the β-ketonitrile. Subsequent intramolecular cyclization onto the nitrile group definitively establishes the 1,3-substitution pattern on the pyrazole ring. This method is often preferred for its directness and high control over the final product's structure. orgsyn.org

Catalytic Approaches in the Synthesis of 1-(3-methylbutyl)-1H-pyrazol-5-amine

Catalysis plays a pivotal role in the synthesis of pyrazole scaffolds, offering pathways that can improve yield, regioselectivity, and reaction conditions compared to non-catalytic methods. Both transition metal-based and metal-free systems have been developed for the formation of pyrazole rings and their functionalization.

While the primary and most direct synthesis of 1-alkyl-5-aminopyrazoles typically involves the cyclocondensation of hydrazines with β-ketonitriles, transition metals like palladium, copper, and rhodium are instrumental in various other transformations within pyrazole chemistry. These include cross-coupling reactions for C-N bond formation (N-arylation or N-alkylation), C-H activation for further functionalization, and annulation reactions to build fused heterocyclic systems. rsc.orgnih.govorganic-chemistry.org

For the synthesis of 1-(3-methylbutyl)-1H-pyrazol-5-amine, a transition metal-catalyzed approach could be envisioned as the N-alkylation of a pre-formed pyrazole ring with a suitable 3-methylbutyl electrophile. However, methods involving the construction of the pyrazole ring itself are more common. Copper-catalyzed multicomponent reactions have been reported for pyrazole synthesis from β-dimethylamino vinyl ketones, hydrazines, and aryl halides, affording N-substituted pyrazoles with high regioselectivity. nih.gov Copper has also been used to promote the dimerization of 5-aminopyrazoles through various C-H/N-H bond couplings. mdpi.com

Rhodium(III)-catalyzed C-H activation and cyclization cascades have been developed for synthesizing complex fused pyrazoles, such as pyrazolo[1,5-a]quinazolines, starting from aminopyrazole precursors. rsc.org While powerful, these methods are generally employed for creating more complex scaffolds rather than the initial synthesis of a simple 1-alkyl-5-aminopyrazole. Similarly, early transition metals are used in hydroaminoalkylation for C-C bond formation, which represents an alternative disconnection for creating complex amines. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis This table presents general applications of transition metals in pyrazole chemistry, which may serve as a basis for developing specific routes to 1-(3-methylbutyl)-1H-pyrazol-5-amine.

| Metal Catalyst | Reaction Type | Typical Substrates | General Application | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-N Cross-Coupling | Pyrazole, Aryl/Alkyl Halides | Synthesis of N-aryl or N-alkyl pyrazoles from a pre-formed ring. | nih.gov |

| Copper (Cu) | Multicomponent Reaction | β-keto compounds, Hydrazines, Halides | One-pot synthesis of substituted pyrazoles. | nih.gov |

| Rhodium (Rh) | C-H Activation / Annulation | Aminopyrazoles, Alkynes | Synthesis of fused pyrazole systems. | rsc.org |

Metal-free approaches are predominant for the synthesis of 1-alkyl-5-aminopyrazoles. The most established method is the acid-catalyzed cyclocondensation reaction between a substituted hydrazine and a β-functionalized nitrile. For the target compound, this involves reacting 3-methylbutylhydrazine (or its hydrochloride salt) with a compound like 3-aminocrotononitrile or other β-ketonitriles. orgsyn.org This reaction typically proceeds with high regioselectivity, where the more nucleophilic nitrogen of the alkylhydrazine (the one not attached to the alkyl group) attacks the ketone/enamine carbon, and the alkyl-substituted nitrogen becomes N1 of the resulting pyrazole ring. A detailed procedure for the analogous 1-tert-butyl-3-methyl-1H-pyrazol-5-amine involves heating tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile in the presence of sodium hydroxide. orgsyn.org

An alternative metal-free strategy involves the direct synthesis from a primary amine. A novel method has been reported for the preparation of N-alkyl pyrazoles from primary aliphatic amines, such as 3-methylbutylamine (isoamylamine), by reacting them with a 1,3-diketone (e.g., 2,4-pentanedione) and an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.govacs.org This approach avoids the need to handle potentially unstable hydrazine precursors and proceeds under mild conditions. acs.org

Organocatalysis is also employed in pyrazole synthesis, often in multicomponent reactions to create complex structures. For instance, pyrrolidine-based catalysts have been used for the synthesis of 1,3-diarylallylidene pyrazolones. acs.org While powerful, these methods are typically for derivatization rather than the synthesis of the basic 1-alkyl-5-aminopyrazole core.

Table 2: Comparison of Metal-Free Synthetic Routes

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hydrazine Cyclocondensation | 3-Methylbutylhydrazine, 3-Aminocrotononitrile | Base (e.g., NaOH) or Acid catalyst, Heating (e.g., 90 °C) | Direct, high-yielding, established method. | orgsyn.org |

| Primary Amine Conversion | 3-Methylbutylamine, 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, Heating (e.g., 85 °C) | Avoids hydrazine, uses readily available amines. | nih.govacs.org |

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

To address the growing need for environmentally friendly and efficient chemical processes, modern synthetic techniques such as microwave-assisted synthesis and solvent-free protocols have been applied to the production of pyrazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. nih.govnih.gov A specific protocol for the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines has been developed, which can be directly adapted for the synthesis of 1-alkyl analogues like 1-(3-methylbutyl)-1H-pyrazol-5-amine. youtube.com

In a typical procedure, the corresponding hydrazine (3-methylbutylhydrazine hydrochloride) and a β-cyanoketone or its enamine (e.g., 3-aminocrotononitrile) are dissolved in aqueous hydrochloric acid and heated in a microwave reactor. youtube.com Reactions are often complete within minutes (10-15 min) at elevated temperatures (e.g., 150 °C), a significant reduction from the hours required for conventional heating. youtube.comresearchgate.net This rapid, efficient heating leads to typical isolated yields in the range of 70-90%. researchgate.net The use of microwave irradiation is also effective for synthesizing more complex, fused pyrimidine (B1678525) systems from aminopyrazole precursors. researchgate.netresearchgate.net

Table 3: Microwave-Assisted Synthesis of Aminopyrazoles Based on the analogous synthesis of 1-aryl-1H-pyrazole-5-amines.

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Alkylhydrazine HCl, 3-Aminocrotononitrile | youtube.com |

| Solvent | 1 M HCl (aqueous) | youtube.com |

| Temperature | ~150 °C | researchgate.net |

| Reaction Time | 10-15 minutes | researchgate.net |

| Key Advantage | Drastic reduction in reaction time compared to conventional heating. | youtube.com |

Adherence to green chemistry principles is increasingly important in chemical synthesis. orgsyn.org For pyrazole synthesis, this often involves minimizing or eliminating hazardous organic solvents. Several methods have been developed under solvent-free conditions. rsc.org

One notable example is the N-alkylation of pyrazole using phase-transfer catalysis (PTC) without any solvent. In this method, pyrazole is reacted with an alkyl halide in the presence of a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) and a solid base (e.g., KOH). tandfonline.com This approach provides good to excellent yields of N-alkylpyrazoles under simple and mild conditions with an easy work-up. tandfonline.com

Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology offers several advantages for the synthesis of heterocycles, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volume at any given time, and improved scalability and reproducibility.

Chemical Reactivity and Derivatization of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the 1-(3-methylbutyl) group and the 5-amino group, play a crucial role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

The 5-amino group is a powerful activating group that donates electron density to the pyrazole ring through resonance, thereby enhancing its nucleophilicity and facilitating electrophilic aromatic substitution. This activating effect is most pronounced at the C-4 position, which is ortho to the amino group. Consequently, electrophilic substitution on 1-(3-methylbutyl)-1H-pyrazol-5-amine is expected to occur predominantly at the C-4 position.

A prime example of this reactivity is halogenation. The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), provides a metal-free method for the direct C-H halogenation at the C-4 position. beilstein-archives.org These reactions are typically carried out at room temperature in a solvent like dimethyl sulfoxide (DMSO). beilstein-archives.org For 1-(3-methylbutyl)-1H-pyrazol-5-amine, this would lead to the formation of 4-halo-1-(3-methylbutyl)-1H-pyrazol-5-amines.

| Electrophile | Reagent | Expected Product |

| Br+ | N-Bromosuccinimide (NBS) | 4-Bromo-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Cl+ | N-Chlorosuccinimide (NCS) | 4-Chloro-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| I+ | N-Iodosuccinimide (NIS) | 4-Iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| NO2+ | Nitrating mixture (HNO3/H2SO4) | 1-(3-methylbutyl)-4-nitro-1H-pyrazol-5-amine |

| SO3 | Fuming Sulfuric Acid | 1-(3-methylbutyl)-5-aminopyrazole-4-sulfonic acid |

This table illustrates the expected products of electrophilic aromatic substitution on 1-(3-methylbutyl)-1H-pyrazol-5-amine based on established reactivity patterns of 5-aminopyrazoles.

Other electrophilic substitution reactions such as nitration and sulfonation are also anticipated to occur at the C-4 position under appropriate conditions.

Nucleophilic Reactivity at Specific Positions of the Pyrazole Ring

While the electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles, certain positions can be rendered susceptible to nucleophilic attack, particularly after activation. For instance, if the C-4 position is substituted with a good leaving group, nucleophilic aromatic substitution could potentially occur. However, direct nucleophilic attack on the unsubstituted pyrazole ring of 1-(3-methylbutyl)-1H-pyrazol-5-amine is not a favored reaction pathway. The primary centers of nucleophilicity in the molecule are the nitrogen atoms of the 5-amino group and, to a lesser extent, the N-2 atom of the pyrazole ring.

C-H Activation and Direct Functionalization Strategies

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyrazole derivatives, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds.

Direct arylation, for example, allows for the introduction of aryl groups onto the pyrazole core. While various positions of the pyrazole ring can be targeted depending on the directing group and reaction conditions, the C-H bond at the C-4 position of 1-(3-methylbutyl)-1H-pyrazol-5-amine would be a potential site for such functionalization, driven by the electronic activation from the amino group. Palladium-catalyzed direct arylation has been successfully employed for the C-4 arylation of pyrazoles. mdpi.com These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl halide.

| Arylating Agent | Catalyst/Ligand | Base | Expected Product |

| Aryl Bromide | Pd(OAc)2 / P(o-tolyl)3 | K2CO3 | 4-Aryl-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Aryl Iodide | Pd(OAc)2 / PPh3 | Cs2CO3 | 4-Aryl-1-(3-methylbutyl)-1H-pyrazol-5-amine |

This table presents plausible conditions and expected products for the direct C-H arylation of 1-(3-methylbutyl)-1H-pyrazol-5-amine at the C-4 position, based on analogous reactions with other pyrazole derivatives.

Reactions Involving the 5-Amino Group

The 5-amino group is a highly nucleophilic center and is the primary site for many derivatization reactions of 1-(3-methylbutyl)-1H-pyrazol-5-amine.

N-Alkylation and N-Acylation Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the 5-amino group readily participates in reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation can be achieved by treating 1-(3-methylbutyl)-1H-pyrazol-5-amine with an alkyl halide in the presence of a base. The base serves to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine, which can potentially undergo further alkylation. Therefore, control of the reaction conditions is crucial to achieve mono-alkylation. A one-pot reductive amination procedure, involving the condensation of a 5-aminopyrazole with an aldehyde followed by in-situ reduction of the resulting imine, provides an efficient route to N-alkylated products. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde followed by reduction with sodium borohydride yields the corresponding N-benzyl derivative in good yield. mdpi.com

N-Acylation proceeds readily upon treatment with acylating agents like acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)amide.

| Reagent Type | Example Reagent | Base | Expected Product |

| Alkyl Halide | Benzyl Bromide | K2CO3 | N-Benzyl-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Aldehyde (Reductive Amination) | Benzaldehyde | NaBH4 | N-Benzyl-1-(3-methylbutyl)-1H-pyrazol-5-amine |

| Acid Chloride | Acetyl Chloride | Pyridine | N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)acetamide |

| Acid Anhydride | Acetic Anhydride | Triethylamine | N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)acetamide |

This table provides examples of N-alkylation and N-acylation reactions that would be expected to occur on the 5-amino group of 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Sulfonamidation Reactions for Pyrazole-Sulfonamide Hybrid Formation

The reaction of the 5-amino group with sulfonyl chlorides in the presence of a base affords pyrazole-sulfonamide hybrids. This transformation is a well-established method for the synthesis of this important class of compounds. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile using triethylamine as a base yields the corresponding N-tosylbenzenesulfonamide. researchgate.net It is noteworthy that with a sufficient excess of the sulfonyl chloride, double sulfonylation to form an N,N-ditosyl derivative can occur. researchgate.net

| Sulfonyl Chloride | Base | Expected Product (Mono-sulfonylation) |

| Benzenesulfonyl chloride | Triethylamine | N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Pyridine | N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)methanesulfonamide |

This table illustrates the expected products from the sulfonamidation of 1-(3-methylbutyl)-1H-pyrazol-5-amine with various sulfonyl chlorides.

Reductive Amination Protocols and Imine Intermediates

Reductive amination is a highly effective method for forming C-N bonds and is widely utilized in the synthesis of secondary and tertiary amines from primary amines like 1-(3-methylbutyl)-1H-pyrazol-5-amine. wikipedia.org This process typically occurs in a one-pot, two-step sequence involving the initial formation of an imine intermediate, followed by its reduction. mdpi.comresearchgate.net

The reaction is initiated by the condensation of the primary amino group of the pyrazole with an aldehyde or ketone. mdpi.com This step forms a key N-(5-pyrazolyl)imine intermediate. Subsequently, a reducing agent is introduced to reduce the imine C=N double bond to a C-N single bond, yielding the final N-alkylated pyrazole amine. researchgate.net

Table 1: Reductive Amination of 5-Aminopyrazole Analogs

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Solvent | Product Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium Borohydride | Methanol | Excellent | researchgate.net |

| 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various amines | Sodium Triacetoxyborohydride | Dichloroethane | Good | ineosopen.org |

Condensation Reactions with Carbonyl Compounds

The initial and crucial step in reductive amination is the condensation reaction between the 5-amino group of the pyrazole and a carbonyl compound. mdpi.com This reaction, which is acid-catalyzed and reversible, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. wikipedia.orglibretexts.org

The process begins with the formation of a hemiaminal or carbinolamine intermediate. wikipedia.orgmdpi.com This intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form a stable C=N double bond, resulting in an imine, also known as a Schiff base. libretexts.orgmdpi.com To drive the reaction to completion, water is often removed using methods like azeotropic distillation or drying agents such as magnesium sulfate. wikipedia.orgsemanticscholar.org

The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.org These N-(5-pyrazolyl)imines are not only intermediates for reductive amination but are also valuable precursors for the synthesis of other heterocyclic compounds. semanticscholar.org

Table 2: Synthesis of N-Pyrazolyl Imines via Condensation

| 5-Aminopyrazole | Carbonyl Compound | Conditions | Product | Yield | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde | MgSO₄, Methanol, 24h, RT | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 81% | semanticscholar.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 120 °C, 2h, solvent-free | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Not specified | mdpi.com |

Derivatization Strategies for Expanding Molecular Diversity

Coupling Reactions for C-N and C-C Bond Formation

The functionalization of 1-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through various coupling reactions to form new C-N and C-C bonds, significantly expanding its structural diversity.

C-N Bond Formation:

N-Sulfonylation: The amino group can react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form pyrazole-based benzenesulfonamides. mdpi.comresearchgate.net This reaction provides a straightforward method to introduce sulfonyl moieties onto the pyrazole scaffold. mdpi.com

Palladium-Catalyzed Amination: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, represent a powerful strategy for C-N bond formation. researchgate.net While typically used to couple amines with aryl halides, variations of this palladium-catalyzed reaction can be adapted for the derivatization of heterocyclic amines. semanticscholar.org

Oxidative Dimerization: Copper-promoted oxidative dimerization of 5-aminopyrazoles allows for the direct coupling of C-H and N-H bonds between two molecules, leading to the formation of fused pyrazole-pyridazine systems. mdpi.com

C-C Bond Formation:

Dimerization: In addition to C-N coupling, copper-catalyzed dimerization can also proceed via C-H/C-H and N-H/N-H bond coupling, resulting in the synthesis of pyrazole-fused pyrazines. mdpi.com This switchable selectivity offers a route to complex fused heterocyclic systems from simple 5-aminopyrazole precursors. mdpi.com

Halogenation of the Pyrazole Core

Direct C-H halogenation of the pyrazole ring is a fundamental strategy for introducing a versatile functional handle that can be used in subsequent cross-coupling reactions. The C4 position of the 5-aminopyrazole core is electron-rich and susceptible to electrophilic substitution. researchgate.net

A metal-free protocol for the halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS) as the halogen source. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua This method is effective for bromination (using NBS), iodination (using NIS), and chlorination (using NCS) and proceeds under mild, room-temperature conditions. beilstein-archives.orgresearchgate.net Dimethyl sulfoxide (DMSO) often serves as both the solvent and a catalyst in these transformations. beilstein-archives.org This approach is noted for its broad substrate scope and operational simplicity. beilstein-archives.orgdntb.gov.ua

Table 3: Halogenation of 3-Aryl-1H-pyrazol-5-amines at the C4 Position

| Substrate | Halogenating Agent (NXS) | Solvent | Yield | Reference |

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | 70% | beilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | 80% | beilstein-archives.org |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO | 55-69% | beilstein-archives.org |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Cycloaddition reactions provide a powerful tool for constructing complex, fused heterocyclic systems from pyrazole precursors. The imine derivatives of 1-(3-methylbutyl)-1H-pyrazol-5-amine are particularly useful dienophiles or dipoles in these transformations.

N-(5-pyrazolyl)imines, formed from the condensation of 5-aminopyrazoles with aldehydes, can participate as heterodienes in aza-Diels-Alder cycloaddition reactions. semanticscholar.org For instance, their reaction with electrophilic intermediates like α-oxoketenes can lead to the synthesis of pyrazolopyrid-4-ones. semanticscholar.org The 1,3-dipolar cycloaddition is another key reaction for building pyrazole-containing systems, highlighting the versatility of the pyrazole motif in constructing diverse molecular architectures. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these transformations.

Mechanism of Imine Formation: The condensation of an amine with a carbonyl compound proceeds through a well-established two-step mechanism. libretexts.org

Nucleophilic Addition: The lone pair of the nitrogen atom on the 5-amino group attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then occurs to yield a neutral hemiaminal (carbinolamine). libretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, and a final deprotonation step yields the stable imine product. libretexts.org

Mechanism of C4-Halogenation: A plausible mechanism for the direct C-H halogenation of 5-aminopyrazoles with N-halosuccinimides (NXS) in DMSO has been proposed. beilstein-archives.org

Activation of NXS: DMSO activates the N-halosuccinimide reagent.

Electrophilic Attack: The activated halogen species (DMSO·X+) then reacts with the electron-rich C4 position of the 5-aminopyrazole ring via electrophilic aromatic substitution, forming an intermediate. beilstein-archives.org

Deprotonation: Finally, a base (such as succinimide formed in the reaction) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-halogenated product. In this process, DMSO acts as both a solvent and a catalyst. beilstein-archives.org

Elucidation of Reaction Pathways and Intermediates

The derivatization of 1-(3-methylbutyl)-1H-pyrazol-5-amine primarily proceeds through several key reaction pathways, including condensation with dicarbonyl compounds, reductive amination with aldehydes, and metal-catalyzed cross-coupling reactions.

Condensation with β-Dicarbonyl Compounds: A prevalent reaction pathway for 1-alkyl-1H-pyrazol-5-amines involves condensation with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form pyrazolo[1,5-a]pyrimidines. The generally accepted mechanism for this transformation begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This initial step forms a Schiff base or enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic N1-nitrogen of the pyrazole ring onto the second carbonyl group, followed by dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction, particularly with unsymmetrical β-dicarbonyl compounds, is a critical aspect. The initial nucleophilic attack is generally favored at the more electrophilic carbonyl carbon.

A proposed mechanism for the acid-catalyzed condensation of a 1-alkyl-1H-pyrazol-5-amine with a β-dicarbonyl compound is as follows:

Protonation of a carbonyl oxygen of the β-dicarbonyl compound enhances its electrophilicity.

Nucleophilic attack by the exocyclic amino group of 1-(3-methylbutyl)-1H-pyrazol-5-amine on the activated carbonyl carbon forms a tetrahedral intermediate.

Elimination of a water molecule leads to the formation of a protonated enamine or imine intermediate.

Intramolecular nucleophilic attack by the N1 of the pyrazole ring on the second carbonyl group initiates cyclization.

A final dehydration step results in the aromatic pyrazolo[1,5-a]pyrimidine product.

Reaction with Aldehydes and Ketones: The reaction of 1-(3-methylbutyl)-1H-pyrazol-5-amine with aldehydes or ketones typically proceeds via a condensation reaction to form an N-(5-pyrazolyl)imine intermediate. This intermediate is a key precursor for the synthesis of various other derivatives. For instance, in a one-pot, two-step reductive amination, the initially formed imine is subsequently reduced to yield a secondary amine. The formation of the imine is often carried out under solvent-free conditions or in a suitable solvent with a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the product.

Table 1: Key Intermediates in the Derivatization of 1-Alkyl-1H-pyrazol-5-amines

| Intermediate | Reaction Type | Reactant |

| Enamine/Schiff Base | Condensation | β-Dicarbonyl Compound |

| N-(5-pyrazolyl)imine | Condensation | Aldehyde/Ketone |

| Tetrahedral Intermediate | Various | Carbonyl Compounds |

Palladium-Catalyzed Cross-Coupling Reactions: The amino group of 1-(3-methylbutyl)-1H-pyrazol-5-amine can also undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This reaction pathway allows for the formation of N-aryl derivatives. The catalytic cycle for this transformation generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the aminopyrazole. Subsequent deprotonation of the amino group by a base and reductive elimination from the palladium(II) intermediate yields the N-arylated product and regenerates the palladium(0) catalyst.

Role of Catalysts and Reaction Conditions in Mechanistic Outcomes

The outcome of the reactions involving 1-(3-methylbutyl)-1H-pyrazol-5-amine is highly dependent on the catalysts and reaction conditions employed. These factors can influence reaction rates, yields, and even the regioselectivity of the products.

Acid and Base Catalysis: In condensation reactions, both acid and base catalysis play a crucial role.

Acid Catalysis: In the synthesis of pyrazolo[1,5-a]pyrimidines, acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are often used. The acid protonates the carbonyl group of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

Base Catalysis: Bases like sodium ethoxide (EtONa) or potassium carbonate (K₂CO₃) can also promote these condensation reactions. The base can deprotonate the enol form of the β-dicarbonyl compound, increasing its nucleophilicity for a potential Michael addition-type pathway, or facilitate the deprotonation steps in the formation of the final product. In sulfonamidation reactions, a base such as triethylamine is essential to neutralize the HCl generated during the reaction of the aminopyrazole with a sulfonyl chloride.

Metal Catalysis:

Palladium Catalysis: In C-N cross-coupling reactions, the choice of the palladium catalyst and the associated ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps in the Buchwald-Hartwig amination catalytic cycle. The specific ligand can also influence the substrate scope and the reaction conditions required.

Copper Catalysis: Copper catalysts, often in the form of copper(I) salts, can also be used for C-N bond formation, particularly in Ullmann-type coupling reactions.

Reaction Conditions:

Temperature: The reaction temperature significantly affects the rate of reaction. While some reactions, like certain sulfonamidations, can proceed at room temperature, others, such as condensation reactions, may require elevated temperatures to overcome the activation energy barrier. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. For instance, solvent-free conditions are sometimes used in condensation reactions to drive the equilibrium by removing volatile byproducts like water. In other cases, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.

Table 2: Influence of Catalysts and Conditions on Reaction Outcomes for 1-Alkyl-1H-pyrazol-5-amines

| Reaction Type | Catalyst/Conditions | Role of Catalyst/Condition | Outcome |

| Pyrazolo[1,5-a]pyrimidine Synthesis | H₂SO₄ (acid) | Protonates carbonyl, increasing electrophilicity | Promotes condensation |

| Pyrazolo[1,5-a]pyrimidine Synthesis | EtONa (base) | Promotes enolate formation | Facilitates condensation |

| Sulfonamidation | Triethylamine (base) | Neutralizes HCl byproduct | Drives reaction to completion |

| Buchwald-Hartwig Amination | Pd(dba)₂ / XPhos | Facilitates C-N bond formation | Synthesis of N-aryl derivatives |

| Condensation with Aldehyde | Heat, Solvent-free | Removes water byproduct | Formation of N-(5-pyrazolyl)imine |

Advanced Spectroscopic and Structural Characterization of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 1-(3-methylbutyl)-1H-pyrazol-5-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to map out the proton and carbon frameworks and their connectivity.

¹H NMR spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).

For 1-(3-methylbutyl)-1H-pyrazol-5-amine, one would expect to observe signals corresponding to the protons of the 3-methylbutyl group and the pyrazole (B372694) ring. Based on data for structurally related pyrazole derivatives, the expected ¹H NMR signals can be approximated. For instance, in similar N-alkylated pyrazoles, the protons on the pyrazole ring typically appear in specific regions. nih.gov The proton at position 4 (H-4) of the pyrazole ring is expected to be a singlet, as it has no adjacent protons. researchgate.net The protons of the 3-methylbutyl group would show characteristic splitting patterns: a triplet for the -CH₂- group attached to the pyrazole nitrogen, a multiplet for the adjacent -CH₂- and -CH- groups, and a doublet for the two terminal methyl groups. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for 1-(3-methylbutyl)-1H-pyrazol-5-amine This table is predictive and based on general principles and data from related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (pyrazole ring) | ~5.4 - 5.8 | s (singlet) | N/A |

| H-3 (pyrazole ring) | ~7.3 - 7.6 | d (doublet) | ~2-3 |

| -NH₂ (amine group) | Broad singlet | s (singlet) | N/A |

| N-CH₂ (isopentyl) | ~3.9 - 4.2 | t (triplet) | ~7-8 |

| -CH₂- (isopentyl) | ~1.6 - 1.8 | m (multiplet) | - |

| -CH- (isopentyl) | ~1.5 - 1.7 | m (multiplet) | - |

| -CH₃ (isopentyl) | ~0.9 - 1.0 | d (doublet) | ~6-7 |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For 1-(3-methylbutyl)-1H-pyrazol-5-amine, signals for the three pyrazole ring carbons and the five carbons of the 3-methylbutyl substituent are expected. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For example, in related 5-aminopyrazole systems, the carbon atom bearing the amino group (C-5) is typically found at a specific chemical shift. researchgate.net

Table 2: Predicted ¹³C NMR Data for 1-(3-methylbutyl)-1H-pyrazol-5-amine This table is predictive and based on general principles and data from related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (pyrazole ring) | ~148 - 152 |

| C-3 (pyrazole ring) | ~138 - 142 |

| C-4 (pyrazole ring) | ~90 - 95 |

| N-CH₂ (isopentyl) | ~45 - 50 |

| -CH₂- (isopentyl) | ~38 - 42 |

| -CH- (isopentyl) | ~25 - 28 |

| -CH₃ (isopentyl) | ~22 - 24 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, by showing correlations between the N-CH₂, -CH₂-, -CH-, and -CH₃ protons of the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the 3-methylbutyl group to the N-1 position of the pyrazole ring through correlations between the N-CH₂ protons and the C-5 and C-4 carbons of the pyrazole ring. The use of such 2D NMR techniques is standard in the characterization of novel pyrazole derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-(3-methylbutyl)-1H-pyrazol-5-amine would exhibit characteristic absorption bands confirming the presence of the amine (-NH₂) group and the pyrazole ring.

N-H Vibrations: The primary amine group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A broader absorption may also be observed due to hydrogen bonding. nih.gov

C-H Vibrations: The aliphatic C-H stretching vibrations of the 3-methylbutyl group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. nih.gov

N-N Vibration: The N-N stretching vibration of the pyrazole ring typically appears in the 1100-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for 1-(3-methylbutyl)-1H-pyrazol-5-amine This table is predictive and based on general principles and data from related compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N / C=C stretch (pyrazole ring) | 1400 - 1650 | Medium to Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For 1-(3-methylbutyl)-1H-pyrazol-5-amine (molecular formula C₈H₁₅N₃), the molecular weight is 153.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 153 or 154, respectively.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can be used to deduce a unique elemental composition.

For 1-(3-methylbutyl)-1H-pyrazol-5-amine, with a chemical formula of C₉H₁₇N₃, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N). This calculated mass serves as a benchmark. When the compound is analyzed, typically using a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the instrument measures the m/z of the protonated molecule, [M+H]⁺.

While direct HRMS data for this specific compound is not publicly available, analysis of closely related structures provides a clear example of the data obtained. For instance, in the characterization of a similar pyrazole derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS confirmed the elemental formula of its pseudo-molecular ion ([M+H]⁺) with a mass error of just -1.30 ppm. mdpi.com For 1-(3-methylbutyl)-1H-pyrazol-5-amine, a similar level of accuracy would be expected, providing unequivocal confirmation of its elemental composition and distinguishing it from other potential isomers.

Table 1: Theoretical HRMS Data for 1-(3-methylbutyl)-1H-pyrazol-5-amine

| Attribute | Value |

| Molecular Formula | C₉H₁₇N₃ |

| Monoisotopic Mass | 167.14225 g/mol |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 168.14952 |

Note: This table is based on theoretical calculations.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing the exact mass of the parent ion, mass spectrometry, particularly when coupled with tandem MS (MS/MS), offers structural confirmation through the analysis of fragmentation patterns. When the parent ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For 1-(3-methylbutyl)-1H-pyrazol-5-amine, the fragmentation would be predictable based on established chemical principles. libretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the amine group is a common point of cleavage in aliphatic amines. libretexts.org

Loss of the Alkyl Chain: A primary fragmentation event would be the cleavage of the bond between the pyrazole ring and the 3-methylbutyl group, resulting in a significant fragment corresponding to the loss of the C₅H₁₁ side chain.

Ring Fragmentation: The pyrazole ring itself can break apart, though this often requires higher energy. The specific pattern would be characteristic of the substituted pyrazole core.

The fragmentation pattern of a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, shows a base peak corresponding to the loss of substituents, which is a common feature for this class of molecules. nist.govucdavis.edu Analyzing these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of the 3-methylbutyl group and the amine group to the pyrazole ring.

Table 2: Predicted Major Mass Spectral Fragments for 1-(3-methylbutyl)-1H-pyrazol-5-amine

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 167.14 |

| Loss of methyl group (-CH₃) from isopentyl chain | 152.13 |

| Loss of propyl group (-C₃H₇) from isopentyl chain | 124.10 |

| Loss of isopentyl group (-C₅H₁₁) via benzylic cleavage | 96.06 |

| Pyrazole core with amine group | 82.06 |

Note: This table contains predicted values based on general fragmentation rules.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis, a high-quality single crystal of 1-(3-methylbutyl)-1H-pyrazol-5-amine would be required. This crystal is grown by slow evaporation of a saturated solution. nih.gov Once obtained, the crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map can be constructed, from which the atomic positions are determined.

Studies on analogous compounds, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, have successfully used this method to determine key structural features. nih.govresearchgate.net For this analog, the analysis revealed the dihedral angle between the pyrazole and phenyl rings to be 50.61 (6)°, indicating they are not coplanar. nih.govresearchgate.net A similar analysis of 1-(3-methylbutyl)-1H-pyrazol-5-amine would confirm the planarity of the pyrazole ring and determine the exact conformation of the flexible 3-methylbutyl side chain.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The amine (-NH₂) and pyrazole nitrogen atoms in 1-(3-methylbutyl)-1H-pyrazol-5-amine are capable of acting as both hydrogen bond donors and acceptors. nih.gov

The analysis of crystal packing is crucial for understanding the physical properties of the solid material. In many pyrazole derivatives, molecules are linked by intermolecular hydrogen bonds to form extensive networks, such as sheets or chains. nih.govlookchem.com For example, the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows that molecules are linked by N—H···N and N—H···O hydrogen bonds, forming sheets. nih.gov It would be expected that 1-(3-methylbutyl)-1H-pyrazol-5-amine would also exhibit significant N—H···N hydrogen bonding, linking the amine group of one molecule to the pyridine-like nitrogen of a neighboring molecule, influencing its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly its conjugated systems.

The 1-(3-methylbutyl)-1H-pyrazol-5-amine molecule contains a pyrazole ring, which is an aromatic heterocycle. Aromatic systems typically exhibit strong UV absorbance due to π → π* transitions. The presence of the amine group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorbance to a longer wavelength compared to an unsubstituted pyrazole ring. While specific experimental data for this compound is not found in the surveyed literature, related aminopyrazole structures are known to absorb in the UV region. The UV-Vis spectrum would provide valuable information on the electronic properties of the chromophore and could be used for quantitative analysis.

Computational Chemistry and Theoretical Studies of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structures and electronic properties. These methods are routinely used to study pyrazole (B372694) derivatives, elucidating their behavior and potential applications. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies.

For pyrazole derivatives, DFT has been employed to study their structural parameters, stability, and spectroscopic properties. For instance, studies on other pyrazole compounds, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have utilized DFT methods like B3LYP and M06-2X with various basis sets (e.g., TZVP and 6-311+G(d,p)) to optimize molecular geometries and predict NMR chemical shifts. nih.govnih.gov These calculations provide valuable insights into the molecule's three-dimensional structure and how it influences its properties.

A study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) used the B3LYP method with the 6-311++G** basis set to predict their optimized molecular structures and electronic properties in both the gas phase and aqueous solution. researchgate.net Such studies are crucial for understanding the behavior of these compounds in different environments.

The following table presents a hypothetical representation of DFT-calculated properties for a pyrazole derivative, illustrating the type of data generated in such studies.

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| C1-N2 Bond Length | 1.35 Å |

| N2-N3 Bond Angle | 110.5° |

Note: This table is illustrative and does not represent actual calculated data for 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

In the context of pyrazole derivatives, HOMO-LUMO analysis helps in understanding their reactivity in various chemical reactions. For example, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap was calculated, indicating that the molecule is chemically reactive and that charge transfer can readily occur within the molecule. rsc.org This information is vital for predicting how the molecule will interact with other reagents.

Below is an illustrative table of FMO energies for a generic pyrazole derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrazole derivatives, MEP maps can identify the most reactive sites. For example, in 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings are regions of high negative potential, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amino group exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is critical for understanding the intermolecular interactions and reaction mechanisms of these compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Understanding a chemical reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. Transition state analysis allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. By mapping the reaction coordinate, which represents the progress of the reaction from reactants to products, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes.

While specific transition state analyses for reactions involving 1-(3-methylbutyl)-1H-pyrazol-5-amine are not documented in the searched literature, computational studies on the synthesis and reactions of other pyrazoles have been performed. For instance, the oxidative aromatization of pyrazolines has been investigated computationally, identifying the transition states and confirming a concerted oxidation mechanism. Such studies are vital for optimizing reaction conditions and designing more efficient synthetic routes.

Computational chemistry allows for the calculation of key thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These parameters determine the spontaneity and equilibrium position of a chemical process.

For the synthesis of pyrazole derivatives, computational studies can predict whether a particular reaction pathway is thermodynamically favorable. By calculating the energies of the reactants, products, and any intermediates and transition states, a complete energy profile of the reaction can be constructed. This information is invaluable for understanding the feasibility of a proposed synthesis and for predicting the major products of a reaction. For example, computational studies on the synthesis of various pyrazole derivatives have helped in understanding the regioselectivity of these reactions.

An illustrative table of calculated thermodynamic parameters for a hypothetical reaction is provided below.

| Parameter | Value |

| ΔH (kcal/mol) | -25.5 |

| ΔS (cal/mol·K) | -10.2 |

| ΔG (kcal/mol) | -22.5 |

Note: This table is illustrative and does not represent actual calculated data for a reaction involving 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to explore the three-dimensional structure and dynamic behavior of molecules over time. These methods are vital for predicting how a molecule like 1-(3-methylbutyl)-1H-pyrazol-5-amine might adopt different shapes and interact with its environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-(3-methylbutyl)-1H-pyrazol-5-amine, the key areas of flexibility are the 3-methylbutyl side chain and the orientation of the amine group.

The flexibility of the molecule is primarily dictated by the rotational barriers of the single bonds within the 3-methylbutyl group. Theoretical calculations on similar flexible pyrazolone (B3327878) derivatives have shown that even with flexible side chains, molecules can adopt stable, low-energy folded conformations. bohrium.com In the case of 1-(3-methylbutyl)-1H-pyrazol-5-amine, the iso-pentyl group can rotate and fold, which can influence how the molecule fits into a biological target's binding site.

Computational methods like Density Functional Theory (DFT) are often used to optimize the geometry of different conformers and determine their relative energies. mdpi.com For a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, conformational analysis identified the most stable rotamer based on energy calculations. nih.gov A similar approach for 1-(3-methylbutyl)-1H-pyrazol-5-amine would involve rotating the bonds in the side chain to find the global minimum energy conformation.

Table 1: Potential Torsion Angles for Conformational Analysis of 1-(3-methylbutyl)-1H-pyrazol-5-amine

| Bond | Description of Rotation | Expected Impact on Conformation |

| N1-C(butyl) | Rotation of the entire 3-methylbutyl group relative to the pyrazole ring. | Significant change in the overall shape and steric profile of the molecule. |